molecular formula C21H33N5O2 B2788406 N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide CAS No. 922068-18-6

N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide

Cat. No. B2788406
CAS RN: 922068-18-6
M. Wt: 387.528
InChI Key: GVJSLPOXJKLQGG-UHFFFAOYSA-N
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Description

N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide, also known as MIPEP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MIPEP is a small molecule that belongs to the class of oxalamide compounds and has shown promising results in several studies related to neuroscience, cancer, and other diseases.

Mechanism of Action

The mechanism of action of N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide is not fully understood, but it is believed to involve the modulation of several cellular pathways. N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide can also inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide has also been found to modulate the expression of several genes involved in apoptosis and cell cycle regulation.
Biochemical and physiological effects:
N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide has been shown to have several biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and apoptosis. N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide can also regulate the expression of several genes involved in cell cycle regulation and cell proliferation. In addition, N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide has been found to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide has several advantages for lab experiments, including its high purity and stability. N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide is also easy to synthesize and can be obtained in high yield. However, N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations. N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide also has limited bioavailability, which may limit its efficacy in vivo.

Future Directions

N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide has shown promising results in several studies, and there is a need for further research to explore its potential applications in various research fields. Some future directions for N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide research include:
1. Investigating the efficacy of N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Studying the potential applications of N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide in treating other diseases such as diabetes, obesity, and cardiovascular diseases.
3. Exploring the molecular mechanisms underlying the neuroprotective and anti-cancer effects of N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide.
4. Developing novel N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide analogs with improved bioavailability and efficacy.
Conclusion:
In conclusion, N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide is a novel compound that has shown promising results in several studies related to neuroscience, cancer, and other diseases. N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide has several advantages for lab experiments, including its high purity and stability, but also has some limitations such as low solubility and potential toxicity. Future research directions for N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide include investigating its efficacy in animal models of neurodegenerative diseases, exploring its potential applications in treating other diseases, and developing novel analogs with improved bioavailability and efficacy.

Synthesis Methods

The synthesis of N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide involves the reaction of 1-methylindole-5-carboxylic acid with 4-methylpiperazine in the presence of coupling agents such as EDC and HOBt. The resulting intermediate is then reacted with propylamine and oxalyl chloride to obtain N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide in high yield and purity. The synthesis of N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide has been optimized by several research groups, and various modifications have been made to improve the efficiency of the reaction.

Scientific Research Applications

N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide has been extensively studied for its potential applications in various research fields, including neuroscience, cancer, and other diseases. In neuroscience, N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress and inflammation. N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide has also been found to have anti-cancer properties and can induce apoptosis in cancer cells. In addition, N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide has been studied for its potential applications in treating other diseases such as diabetes, obesity, and cardiovascular diseases.

properties

IUPAC Name

N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N5O2/c1-4-8-22-20(27)21(28)23-15-19(26-12-10-24(2)11-13-26)16-5-6-18-17(14-16)7-9-25(18)3/h5-6,14,19H,4,7-13,15H2,1-3H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJSLPOXJKLQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide

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